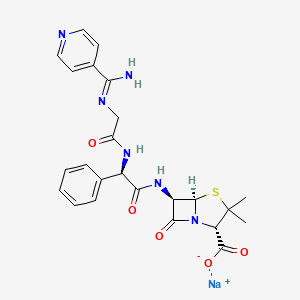

Pirbenicillin sodium

Description

Pirbenicillin sodium is the sodium salt of pirbenicillin, a semi-synthetic penicillin derivative developed for its enhanced activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Structurally, it is derived from 6-aminopenicillanic acid (6-APA) and features a unique side chain that improves its stability and binding affinity to penicillin-binding proteins (PBPs). By inhibiting PBPs, pirbenicillin disrupts peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis .

Pirbenicillin exhibits a broad spectrum of activity, including efficacy against Escherichia coli, Serratia, Citrobacter, and Enterobacter species. However, it is less effective against Proteus spp. coli strains . Its pharmacokinetic profile includes rapid distribution and renal excretion, typical of β-lactam antibiotics.

Properties

CAS No. |

55162-26-0 |

|---|---|

Molecular Formula |

C24H25N6NaO5S |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1 |

InChI Key |

LWRGPIPUJPCPAY-HSRLECSKSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

Synonyms |

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pirbenicillin sodium is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with specific side chains to enhance its antibacterial properties. The key steps include:

Acylation: The penicillin nucleus is acylated with a side chain containing a pyridylformimidoylamino group.

Purification: The resulting compound is purified through crystallization and filtration techniques to obtain the pure form of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:

Fermentation: Production of the penicillin nucleus through fermentation.

Chemical Modification: Acylation and other chemical modifications to introduce the desired side chains.

Purification: Large-scale purification techniques such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pirbenicillin sodium undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the β-lactam ring.

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed:

Hydrolysis: Breakdown products of the β-lactam ring.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Pirbenicillin sodium has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of semisynthetic penicillins.

Biology: Employed in microbiological studies to investigate the antibacterial activity against various bacterial strains.

Medicine: Used in clinical research to develop new antibiotics and study their efficacy against resistant bacterial strains.

Industry: Applied in the pharmaceutical industry for the production of antibiotics and related compounds

Mechanism of Action

Pirbenicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound targets the PBPs, disrupting the cross-linking of peptidoglycan chains, which are essential for maintaining cell wall integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pirbenicillin sodium is often compared to other anti-pseudomonal penicillins, such as carbenicillin, ticarcillin, and BL-P1654, as well as aminoglycoside combinations. Key comparisons are outlined below:

Pirbenicillin vs. Carbenicillin

- Minimum Inhibitory Concentration (MIC): Against P. aeruginosa, pirbenicillin demonstrates 3–4 times greater potency than carbenicillin. At a standard inoculum (10⁵ CFU/mL), the median MIC for pirbenicillin is 3.1 µg/mL, compared to 25 µg/mL for carbenicillin. This advantage diminishes with higher inoculum sizes (e.g., MICs rise to 50 µg/mL for both at 10⁸–10⁹ CFU/mL) .

- Spectrum of Activity:

Pirbenicillin is superior against Streptococcus faecalis (Gram-positive) but inferior against Proteus spp. . - Minimum Bactericidal Concentration (MBC): For 40% of P. aeruginosa isolates, pirbenicillin fails to achieve MBC even at 512 µg/mL, whereas carbenicillin fails for 10% of isolates .

Pirbenicillin vs. Ticarcillin

- MIC Values: Pirbenicillin’s MIC against P. aeruginosa (3.1 µg/mL) is fourfold lower than ticarcillin (12.5 µg/mL) under standard conditions. However, both show reduced efficacy at higher inocula .

- pH Sensitivity:

Pirbenicillin’s activity is highly pH-dependent. At pH 6, 6.25 µg/mL inhibits 57% of strains, compared to 11% inhibition at pH 6. Ticarcillin and carbenicillin show less pH sensitivity .

Pirbenicillin vs. BL-P1654

- MIC Comparison: Pirbenicillin requires twice the MIC of BL-P1654 (e.g., 6.25 µg/mL vs. 3.1 µg/mL) to inhibit P. aeruginosa. However, BL-P1654’s activity is more adversely affected by high inoculum sizes .

Synergy with Aminoglycosides

- Pirbenicillin combined with gentamicin enhances bactericidal effects against most P. aeruginosa strains. However, this synergy is absent in aminoglycoside-resistant isolates .

Table 1: Comparative Activity of Pirbenicillin Against Pseudomonas aeruginosa

| Parameter | Pirbenicillin | Carbenicillin | Ticarcillin | BL-P1654 |

|---|---|---|---|---|

| Median MIC (10⁵ CFU/mL) | 3.1 µg/mL | 25 µg/mL | 12.5 µg/mL | 1.5 µg/mL |

| Median MIC (10⁸ CFU/mL) | 50 µg/mL | 100 µg/mL | 50 µg/mL | 25 µg/mL |

| pH 6 Efficacy (% inhibition) | 57% | 7% | 11% | N/A |

| Synergy with Gentamicin | Yes* | Yes* | Yes* | Yes* |

*Synergy absent in aminoglycoside-resistant strains .

Table 2: Spectrum of Activity Against Key Pathogens

| Organism | Pirbenicillin | Carbenicillin | Ticarcillin |

|---|---|---|---|

| Pseudomonas aeruginosa | +++ | + | ++ |

| Escherichia coli | ++ | ++ | ++ |

| Streptococcus faecalis | +++ | + | + |

| Proteus spp. | + | +++ | ++ |

Q & A

Basic Research Question: What is the antimicrobial spectrum of Pirbenicillin sodium, and how should researchers design experiments to evaluate its activity against diverse bacterial strains?

Methodological Answer:

To assess this compound’s spectrum, use standardized in vitro susceptibility testing (e.g., broth microdilution or agar dilution) following Clinical and Laboratory Standards Institute (CLSI) guidelines. Include reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates to account for phenotypic variability. Measure minimum inhibitory concentrations (MICs) and compare with established beta-lactam antibiotics to contextualize efficacy. For reproducibility, document bacterial growth conditions (e.g., pH, temperature) and use triplicate assays to minimize variability .

Advanced Research Question: How can researchers investigate the molecular mechanisms underlying bacterial resistance to this compound, particularly in strains with reduced susceptibility?

Methodological Answer:

Employ a combination of genomic and biochemical approaches:

- Genomic Analysis: Perform whole-genome sequencing of resistant isolates to identify mutations in penicillin-binding protein (PBP) genes or upregulated efflux pumps. Compare with susceptible strains using tools like BLAST or ResFinder.

- Enzyme Kinetics: Purify PBPs from resistant/susceptible strains and measure this compound’s binding affinity via surface plasmon resonance (SPR) or fluorometric assays.

- Structural Studies: Use X-ray crystallography or cryo-EM to visualize drug-PBP interactions in resistant mutants.

Validate findings with in vitro time-kill assays under physiological conditions (e.g., simulated serum pharmacokinetics) .

Basic Research Question: What experimental controls are essential when assessing this compound’s efficacy in animal infection models?

Methodological Answer:

- Positive Controls: Include a clinically relevant beta-lactam (e.g., ampicillin) to benchmark efficacy.

- Negative Controls: Use saline or untreated cohorts to account for natural immune responses.

- Pharmacokinetic (PK) Validation: Measure serum drug levels via HPLC to ensure doses align with human-equivalent exposures.

- Endpoint Criteria: Define objective metrics (e.g., bacterial load reduction in organs, survival rates) and adhere to ethical guidelines (e.g., NIH preclinical reporting standards) .

Advanced Research Question: How should researchers address contradictory data on this compound’s efficacy across studies, such as discrepancies in MIC values or in vivo outcomes?

Methodological Answer:

- Meta-Analysis: Systematically review variables like inoculum size, culture media, and PK/PD parameters (e.g., % time above MIC). Use statistical tools (e.g., random-effects models) to quantify heterogeneity.

- Method Replication: Repeat conflicting experiments under standardized conditions, adhering to protocols from high-impact studies (e.g., CLSI guidelines for MIC testing).

- Strain Characterization: Confirm bacterial identity and resistance profiles via MALDI-TOF and antibiotic susceptibility testing. Cross-reference with databases like NCBI or CARD .

Basic Research Question: What analytical methods are recommended for quantifying this compound in biological matrices (e.g., serum, tissue)?

Methodological Answer:

- HPLC-MS/MS: Optimize chromatography conditions (e.g., C18 column, 0.1% formic acid mobile phase) and validate sensitivity (LOQ ≤ 0.1 µg/mL), precision (CV < 15%), and recovery rates (85–115%).

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects. Include internal standards (e.g., deuterated Pirbenicillin) for accuracy .

Advanced Research Question: How can researchers optimize experimental designs to evaluate this compound’s synergy with beta-lactamase inhibitors (e.g., clavulanic acid)?

Methodological Answer:

- Checkerboard Assays: Test fractional inhibitory concentration indices (FICIs) across a matrix of drug combinations. Synergy is defined as FICI ≤ 0.5.

- Mechanistic Studies: Use nitrocefin hydrolysis assays to quantify beta-lactamase inhibition. Pair with RNA-seq to assess gene expression changes in treated biofilms.

- In Vivo Validation: Use neutropenic murine models with dual-therapy regimens, ensuring PK alignment between compounds .

Basic Research Question: What criteria should guide the selection of bacterial strains for studying this compound’s mechanism of action?

Methodological Answer:

- Wild-Type vs. Mutants: Include isogenic PBP knockout strains to isolate target-specific effects.

- Diversity: Select gram-positive (e.g., Streptococcus pneumoniae) and gram-negative (e.g., Escherichia coli) species with well-characterized PBPs.

- Clinical Relevance: Prioritize multidrug-resistant strains from surveillance networks (e.g., SENTRY Antimicrobial Surveillance Program) .

Advanced Research Question: How can researchers integrate transcriptomic or proteomic data to elucidate this compound’s sublethal effects on bacterial physiology?

Methodological Answer:

- RNA-seq: Profile gene expression in sub-MIC exposed cultures to identify stress pathways (e.g., cell wall stress stimulons). Validate with qRT-PCR.

- Proteomics: Use TMT labeling and LC-MS/MS to quantify PBP expression changes. Correlate with phenotypic data (e.g., filamentation via microscopy).

- Bioinformatics: Apply STRING or KEGG pathway analysis to map dysregulated networks .

Basic Research Question: What are the key considerations for ensuring stability of this compound in in vitro assays?

Methodological Answer:

- Storage Conditions: Prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles. Confirm stability via HPLC at 0, 24, and 48 hours.

- Temperature Control: Conduct assays at 35–37°C with CO₂ supplementation for fastidious organisms.

- Antioxidants: Add 0.1% ascorbic acid if oxidative degradation is observed .

Advanced Research Question: How should researchers design studies to investigate cross-resistance between this compound and non-beta-lactam antibiotics?

Methodological Answer:

- Panel Testing: Screen resistant isolates against multiple antibiotic classes (e.g., fluoroquinolones, macrolides) using gradient MIC strips.

- Efflux Pump Inhibition: Combine this compound with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms.

- Genomic Correlation: Use machine learning (e.g., logistic regression) to identify resistance genes associated with multidrug phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.